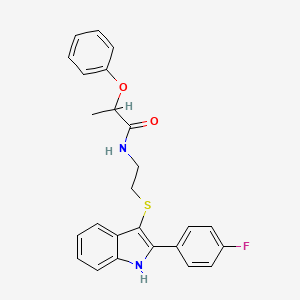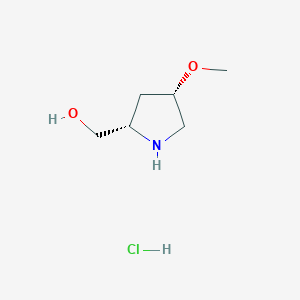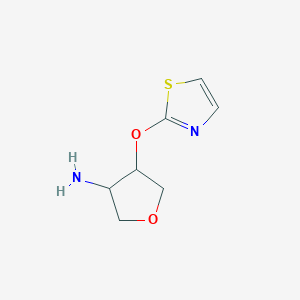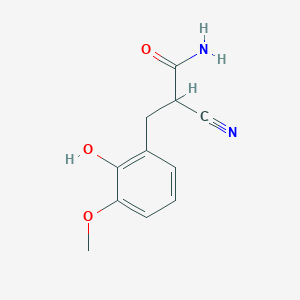![molecular formula C14H11FO2 B2727301 Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate CAS No. 1528793-42-1](/img/structure/B2727301.png)
Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Inhibition of Enzymes
Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate derivatives have been explored for their potent inhibition of stromelysin-1 (MMP-3) and gelatinase A (MMP-2), enzymes implicated in various pathological conditions including tumor progression and metastasis. Carboxyalkyl peptides containing a biphenylylethyl group at the P1' position, related structurally to this compound, exhibit high potency against these enzymes. These findings are significant for the development of new therapeutic agents targeting MMPs (Esser et al., 1997).
Synthesis and Chemical Applications
A notable application is in the one-pot synthesis of fluorine-containing compounds, which are of high interest due to their utility in pharmaceuticals and agrochemicals. For instance, fluorine-substituted 3-cyano-2-methyl-benzo[b]furans and ethyl 2-methyl-benzo[b]furan-3-carboxylates, which are structurally related to this compound, have been synthesized efficiently via microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions (Ramarao et al., 2004).
Catalysis and Organic Transformations
The compound's structural motifs serve as a cornerstone in the development of catalytic systems for selective organic transformations. For instance, palladium-catalyzed methylation and arylation of sp^2 and sp^3 C-H bonds in simple carboxylic acids demonstrate the utility of related structures in facilitating complex chemical reactions, enhancing synthetic methodologies for the creation of diverse organic compounds (Giri et al., 2007).
Optical and Sensor Applications
Compounds structurally related to this compound have been utilized in the design of fluorescent sensors. These applications exploit the unique electronic properties of the fluorophore for the detection of ions, demonstrating the compound's potential in the development of new sensing technologies for environmental monitoring and biomedical diagnostics (Yang et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate is an orally active, potent, and selective agonist for the human long chain free fatty acid (FFA) receptor FFA4/GPR120 . This receptor plays a crucial role in various physiological processes, including the regulation of glucose homeostasis, lipid metabolism, and anti-inflammatory responses .
Mode of Action
Upon binding to its target, Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate triggers a series of intracellular events. It stimulates calcium mobilization and recruits β-arrestin-1 and β-arrestin-2 . This interaction results in the rapid phosphorylation and internalization of the receptor .
Biochemical Pathways
The activation of FFA4/GPR120 by Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate affects several biochemical pathways. It mimics many potentially beneficial therapeutic properties previously reported for long chain free fatty acids (LCFAs), including stimulating glucagon-like peptide-1 secretion from enteroendocrine cells, enhancing glucose uptake in adipocytes, and inhibiting the release of proinflammatory mediators from macrophages .
Result of Action
The molecular and cellular effects of Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate’s action are significant. It has been reported to reverse food intake increases and body weight gains among mice subjected to sleep fragmentation. It also significantly attenuates visceral white adipose tissue inflammation as well as insulin resistance . These effects suggest promise for FFA4 as a therapeutic target for type 2 diabetes and obesity .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with certain enzymes and proteins
Cellular Effects
It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate are not well characterized. It is possible that it interacts with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could influence its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
methyl 2-fluoro-6-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-14(16)13-11(8-5-9-12(13)15)10-6-3-2-4-7-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQXCKWNRPBRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(2-Methylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2727218.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2727221.png)
![3-[(4-Chlorophenyl)methyl]-7-(4-cyclohexylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2727222.png)


![N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2727226.png)
![2-((2-((3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2727227.png)


![N-(4-fluorophenyl)-N-methyl-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727234.png)
![Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2727235.png)
![2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B2727236.png)


